molecular formula C11H9BrN2O3 B1314238 Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate CAS No. 64436-97-1

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Cat. No. B1314238
Key on ui cas rn: 64436-97-1
M. Wt: 297.1 g/mol
InChI Key: QHWMKRSMALFJDM-UHFFFAOYSA-N
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Patent
US07776857B2

Procedure details

In a RBF fitted with a reflux condenser a mixture of diethyl 2-((5-bromopyridin-3-ylamino)methylene)malonate (1 g, 3 mmol) and 1-phenoxybenzene (10 mL, 63 mmol) was heated to reflux for 1 h. The reaction mixture was allowed to cool to RT and CH3CN was added. The resulting solids were filtered and dried to provide the desired product as a light brown solid.
Name
diethyl 2-((5-bromopyridin-3-ylamino)methylene)malonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:8][CH:9]=[C:10]([C:16]([O:18]CC)=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:5]=[N:6][CH:7]=1.O(C1C=CC=CC=1)C1C=CC=CC=1>CC#N>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:16](=[O:18])[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][NH:8]2)=[N:6][CH:7]=1

Inputs

Step One
Name
diethyl 2-((5-bromopyridin-3-ylamino)methylene)malonate
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)NC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a RBF fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2C(C(=CNC2=C1)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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